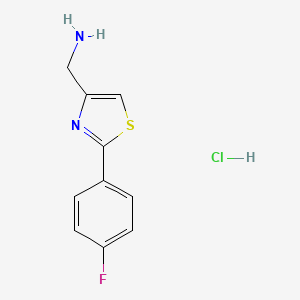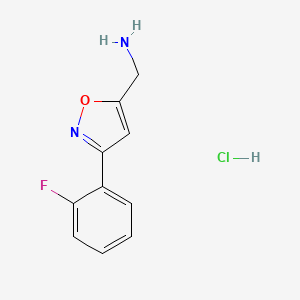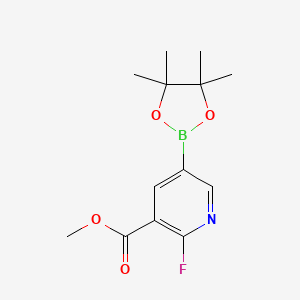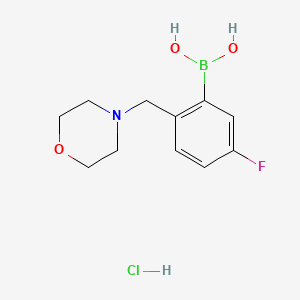
5-Fluoro-2-(morpholinomethyl)phenylboronic acid hydrochloride
説明
5-Fluoro-2-(morpholinomethyl)phenylboronic acid hydrochloride (FMMPB) is a boronic acid derivative with the molecular formula C11H16BClFNO3 and a molecular weight of 275.51 g/mol . It has been extensively studied in various scientific fields due to its unique chemical structure and properties.
Molecular Structure Analysis
The molecular structure of FMMPB includes a boronic acid group attached to a phenyl ring, which is further substituted with a fluorine atom and a morpholinomethyl group . The canonical SMILES string representation of the molecule is B(C1=C(C=CC(=C1)F)CN2CCOCC2)(O)O.Cl .Chemical Reactions Analysis
Boronic acids and their derivatives, including FMMPB, are highly valuable building blocks in organic synthesis . They can undergo various transformations, including oxidations, aminations, halogenations, and C–C-bond-formations such as alkenylations, alkynylations, and arylations .科学的研究の応用
Suzuki–Miyaura Coupling
- Scientific Field : Organic Chemistry
- Application Summary : This compound is used as a reagent in Suzuki–Miyaura coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction . The success of this reaction originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared and generally environmentally benign organoboron reagent .
- Methods of Application : The specific methods of application in Suzuki–Miyaura coupling would depend on the specific reaction conditions and the other reactants involved. Typically, the reaction involves the use of a palladium catalyst and a base .
- Results or Outcomes : The outcome of the Suzuki–Miyaura coupling is the formation of a new carbon–carbon bond. The exact product would depend on the other reactants involved in the reaction .
Synthesis of Radiopharmaceuticals
- Scientific Field : Medicinal Chemistry
- Application Summary : This compound can be used as a precursor for the synthesis of radiopharmaceuticals. Radiopharmaceuticals are radioactive drugs used for medical imaging and therapy.
- Methods of Application : The specific methods of application would depend on the specific radiopharmaceutical being synthesized. Typically, this would involve attaching a radioactive isotope to the compound.
- Results or Outcomes : The outcome of this application is the creation of molecules that target specific biological targets for imaging or therapeutic purposes.
Monoarylation of Dibromoarenes
- Scientific Field : Organic Chemistry
- Application Summary : This compound can be used as a reagent in the monoarylation of dibromoarenes . This reaction is catalyzed by palladium-phosphine in the presence of potassium carbonate .
- Methods of Application : The specific methods of application would depend on the specific reaction conditions and the other reactants involved. Typically, the reaction involves the use of a palladium-phosphine catalyst and potassium carbonate .
- Results or Outcomes : The outcome of this reaction is the formation of a new carbon–carbon bond. The exact product would depend on the other reactants involved in the reaction .
Preparation of Homoleptic Diarylmercurials
- Scientific Field : Inorganic Chemistry
- Application Summary : This compound can be used as a reagent in the preparation of homoleptic diarylmercurials . These compounds have applications in various fields, including materials science and catalysis .
- Methods of Application : The specific methods of application would depend on the specific reaction conditions and the other reactants involved. Typically, the reaction involves the use of a mercury(II) salt .
- Results or Outcomes : The outcome of this reaction is the formation of a new carbon–mercury bond. The exact product would depend on the other reactants involved in the reaction .
Functionalization via Lithiation and Reaction with Electrophiles
- Scientific Field : Organic Chemistry
- Application Summary : This compound can be used as a reagent in the functionalization via lithiation and reaction with electrophiles . This process is used to introduce new functional groups into molecules .
- Methods of Application : The specific methods of application would depend on the specific reaction conditions and the other reactants involved. Typically, the reaction involves the use of a lithium reagent .
- Results or Outcomes : The outcome of this reaction is the formation of a new carbon–carbon bond. The exact product would depend on the other reactants involved in the reaction .
Preparation of Inhibitors of Kinesin Spindle Protein (KSP)
- Scientific Field : Medicinal Chemistry
- Application Summary : This compound can be used as a reagent in the preparation of inhibitors of kinesin spindle protein (KSP) for potential use as antitumor agents .
- Methods of Application : The specific methods of application would depend on the specific reaction conditions and the other reactants involved. Typically, the reaction involves the use of a suitable catalyst .
- Results or Outcomes : The outcome of this application is the creation of molecules that inhibit KSP, which could potentially be used as antitumor agents .
特性
IUPAC Name |
[5-fluoro-2-(morpholin-4-ylmethyl)phenyl]boronic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15BFNO3.ClH/c13-10-2-1-9(11(7-10)12(15)16)8-14-3-5-17-6-4-14;/h1-2,7,15-16H,3-6,8H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMNHTRQBVOIROF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=CC(=C1)F)CN2CCOCC2)(O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16BClFNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.51 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Fluoro-2-(morpholinomethyl)phenylboronic acid hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![[2-(3-Bromo-isoxazol-5-yl)-ethyl]-carbamic acid tert-butyl ester](/img/structure/B1446442.png)
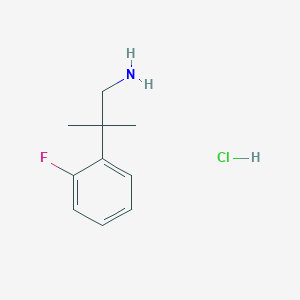
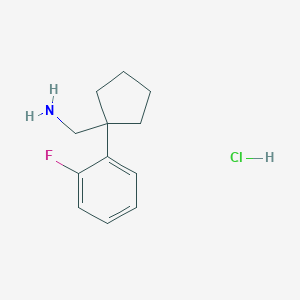
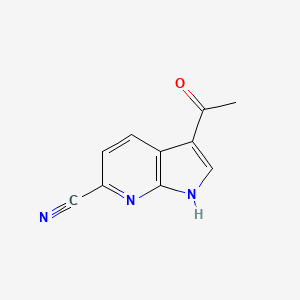
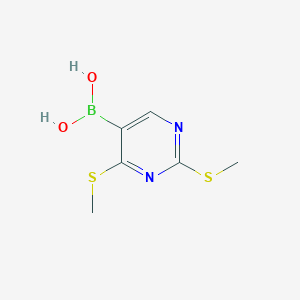
![3-(Furan-2-yl)-3-hydroxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid](/img/structure/B1446452.png)
![(S)-4-Boc-6-hydroxy-[1,4]oxazepane](/img/structure/B1446453.png)
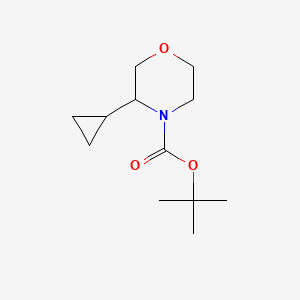
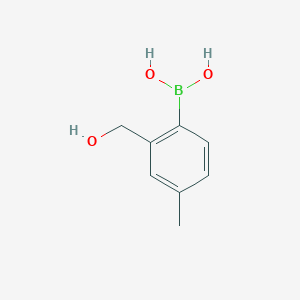
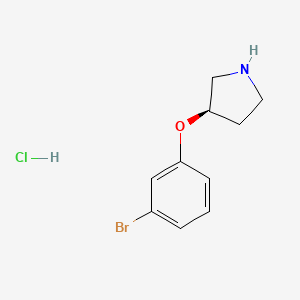
![Bicyclo[1.1.1]pentane-1,3-diamine dihydrochloride](/img/structure/B1446458.png)
